2-(Prop-2-yn-1-yl)oxane-2-carboxylic acid
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Overview
Description
2-(Prop-2-yn-1-yl)oxane-2-carboxylic acid, also known as 2-(prop-2-yn-1-yl)tetrahydro-2H-pyran-2-carboxylic acid, is a compound with the molecular formula C9H12O3 and a molecular weight of 168.19 g/mol . This compound is characterized by the presence of a prop-2-yn-1-yl group attached to an oxane ring, which is a six-membered ring containing one oxygen atom.
Preparation Methods
The synthesis of 2-(Prop-2-yn-1-yl)oxane-2-carboxylic acid can be achieved through various synthetic routes. One common method involves the reaction of propargyl bromide with a suitable oxane derivative under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the propargyl group replaces a leaving group on the oxane ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in an appropriate solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
2-(Prop-2-yn-1-yl)oxane-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically targets the prop-2-yn-1-yl group, converting it into a carboxylic acid or ketone derivative.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often reduce the carboxylic acid group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the prop-2-yn-1-yl group can be replaced by other nucleophiles such as amines or thiols. Common reagents for these reactions include alkyl halides and sulfonates.
Scientific Research Applications
2-(Prop-2-yn-1-yl)oxane-2-carboxylic acid has a wide range of scientific research applications:
Chemistry: In organic synthesis, this compound is used as a building block for the synthesis of more complex molecules
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways. Its ability to undergo specific chemical reactions makes it a valuable tool for labeling and tracking biomolecules.
Medicine: Research into potential therapeutic applications of this compound includes its use as a precursor for the synthesis of pharmaceutical agents. Its derivatives have shown promise in the development of drugs targeting specific enzymes and receptors.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Prop-2-yn-1-yl)oxane-2-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes by binding to their active sites. The prop-2-yn-1-yl group can form covalent bonds with nucleophilic residues in the enzyme, leading to inhibition or modification of enzyme activity. Additionally, the oxane ring can interact with hydrophobic pockets in proteins, stabilizing the compound-protein complex .
Comparison with Similar Compounds
2-(Prop-2-yn-1-yl)oxane-2-carboxylic acid can be compared with other similar compounds, such as:
2-(Prop-2-yn-1-yl)oxane-2-carboxamide: This compound has a similar structure but contains an amide group instead of a carboxylic acid group. It exhibits different reactivity and biological activity.
2-(Prop-2-yn-1-yl)oxane-2-carboxylate: This ester derivative has different solubility and stability properties compared to the carboxylic acid form.
2-(Prop-2-yn-1-yl)oxane-2-methanol: This alcohol derivative is used in different synthetic applications and has distinct chemical properties.
The uniqueness of this compound lies in its combination of the prop-2-yn-1-yl group and the oxane ring, which imparts specific reactivity and versatility in various chemical and biological contexts.
Properties
IUPAC Name |
2-prop-2-ynyloxane-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O3/c1-2-5-9(8(10)11)6-3-4-7-12-9/h1H,3-7H2,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDFLTXJOTRVNMR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCC1(CCCCO1)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1934399-31-1 |
Source
|
Record name | 2-(prop-2-yn-1-yl)oxane-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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